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Compound of Interest

Compound Name: 5-Bromo-2-methoxynicotinonitrile

Cat. No.: B1293179

For Immediate Release

This technical guide provides an in-depth overview of the spectroscopic data for the compound
5-Bromo-2-methoxynicotinonitrile, a key intermediate in pharmaceutical and agrochemical
research. This document is intended for researchers, scientists, and professionals in drug
development, offering a detailed analysis of its nuclear magnetic resonance (NMR), infrared
(IR), and mass spectrometry (MS) data.

Predicted Spectroscopic Data

Due to the limited availability of experimentally derived spectra in the public domain, the
following data has been predicted based on the known chemical structure of 5-Bromo-2-
methoxynicotinonitrile and established spectroscopic principles.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the structure of organic
molecules. The predicted *H and *C NMR data for 5-Bromo-2-methoxynicotinonitrile are
presented below.

1H NMR (Proton NMR) Data (Predicted)
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Chemical Shift

Signal Multiplicity Integration Assignment
1 Doublet 1H H-6

2 Doublet 1H H-4

3 Singlet 3H -OCHs

13C NMR (Carbon NMR) Data (Predicted)

Signal Chemical Shift (6, ppm) Assignment
1 ~160 C-2

2 ~150 C-6

3 ~145 C-4

4 ~118 C-5

5 ~115 C-3

6 ~114 -CN

7 ~55 -OCHs

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring

the absorption of infrared radiation. The predicted characteristic IR absorption bands for 5-

Bromo-2-methoxynicotinonitrile are listed below.
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Wavenumber . . . .
Intensity Functional Group Vibration Mode

(cm™)
~3100-3000 Medium C-H (Aromatic) Stretching
~2950-2850 Medium C-H (Aliphatic, -OCHs)  Stretching
~2230-2210 Strong -C=N (Nitrile) Stretching

) C=C, C=N (Aromatic )
~1600-1450 Medium-Strong _ Stretching

Ring)

~1250-1200 Strong C-O (Aryl Ether) Asymmetric Stretching
~1050-1000 Strong C-O (Aryl Ether) Symmetric Stretching
~800-700 Strong C-Br Stretching

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions.
The molecular weight of 5-Bromo-2-methoxynicotinonitrile (C7HsBrN20) is 210.96 g/mol (for
the most common isotopes, 12C, tH, 7°Br, 14N, 1°0).

Predicted Mass Spectrum Data

mlz lon

[M]* (Molecular ion peak, showing isotopic

211/213 _
pattern for Bromine)

182/184 [M - CHOJ*

154/156 [M - C2Hs0]*

Experimental Protocols

The following are detailed methodologies for the acquisition of spectroscopic data for a
compound such as 5-Bromo-2-methoxynicotinonitrile.
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NMR Spectroscopy Protocol

e Sample Preparation:

o Dissolve 5-10 mg of 5-Bromo-2-methoxynicotinonitrile in approximately 0.6-0.7 mL of a
deuterated solvent (e.g., CDCls, DMSO-ds).

o Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical
shift referencing (& = 0.00 ppm).

o Transfer the solution to a 5 mm NMR tube.

e 1H NMR Acquisition:
o The *H NMR spectrum is acquired on a 400 MHz or 500 MHz spectrometer.
o A standard single-pulse experiment is used with a 30-45 degree pulse angle.

o The spectral width is set to cover the expected range of proton chemical shifts (typically O-
10 ppm).

o Data is acquired for 16-32 scans with a relaxation delay of 1-2 seconds between scans.
e 13C NMR Acquisition:

o The 13C NMR spectrum is acquired on the same spectrometer, operating at a frequency of
100 MHz or 125 MHz, respectively.

o A proton-decoupled pulse sequence is used to simplify the spectrum and enhance
sensitivity.

o The spectral width is set to cover the expected range of carbon chemical shifts (typically O-
180 ppm).

o Due to the low natural abundance of 13C, a larger number of scans (e.g., 1024 or more)
and a longer relaxation delay (2-5 seconds) are typically required.

IR Spectroscopy Protocol
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o Sample Preparation (Attenuated Total Reflectance - ATR):

o Place a small amount of the solid 5-Bromo-2-methoxynicotinonitrile sample directly
onto the ATR crystal.

o Apply pressure using the anvil to ensure good contact between the sample and the
crystal.

» Data Acquisition:

[¢]

The IR spectrum is recorded using a Fourier Transform Infrared (FT-IR) spectrometer.[1]

[¢]

A background spectrum of the clean, empty ATR crystal is collected first.

[e]

The sample spectrum is then collected over the mid-IR range (typically 4000-400 cm~1).

o

The final spectrum is an average of 16-32 scans to improve the signal-to-noise ratio.

Mass Spectrometry Protocol

e Sample Introduction and lonization:

o The sample is introduced into the mass spectrometer, typically via direct infusion or after
separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).

o For a volatile compound, GC-MS with electron ionization (EIl) is a common method. The
sample is vaporized and then bombarded with a high-energy electron beam (typically 70
eV) to induce ionization and fragmentation.[2][3]

¢ Mass Analysis and Detection:

o The resulting ions are accelerated and separated based on their mass-to-charge ratio
(m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).

o The detector records the abundance of each ion, generating a mass spectrum.[4]

Visualization of Spectroscopic Analysis Workflow
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The following diagram illustrates a typical workflow for the spectroscopic characterization of a

novel chemical compound.

Workflow for Spectroscopic Characterization

Compound Synthesis & Purification

Synthesis of 5-Bromo-2-methoxynicotinonitrile

Purification (e.g., Crystallization, Chromatography)
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Caption: A flowchart illustrating the general workflow for synthesizing, purifying, and
spectroscopically analyzing a chemical compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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